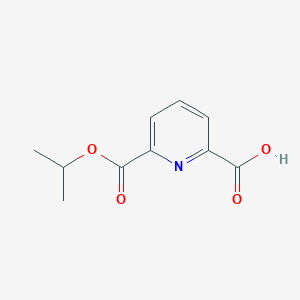
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid, also known as IPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. IPCA is a pyridine derivative with the molecular formula C12H13NO4 and a molar mass of 239.24 g/mol.
作用机制
The mechanism of action of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One advantage of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is its relatively simple synthesis method and high yield of pure product. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is also stable under a range of conditions, making it suitable for use in various lab experiments. However, one limitation of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
未来方向
There are several future directions for research on 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid. One area of interest is its potential applications in the treatment of cancer and inflammation. Further studies are needed to elucidate the mechanism of action of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid and its effects on various signaling pathways. Additionally, studies on the pharmacokinetics and toxicity of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid in vivo are needed to determine its suitability as a potential drug candidate. Finally, the development of new synthesis methods for 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid may lead to the production of more potent and effective derivatives.
合成方法
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid can be synthesized using a multistep process that involves the reaction of 2-pyridinecarboxylic acid with isopropyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid. This synthesis method has been optimized to produce high yields of pure 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid.
科学研究应用
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been investigated for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing glucose levels.
属性
产品名称 |
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.2 g/mol |
IUPAC 名称 |
6-propan-2-yloxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(2)15-10(14)8-5-3-4-7(11-8)9(12)13/h3-6H,1-2H3,(H,12,13) |
InChI 键 |
PZOBSGFZRSJVAO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)C(=O)O |
规范 SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



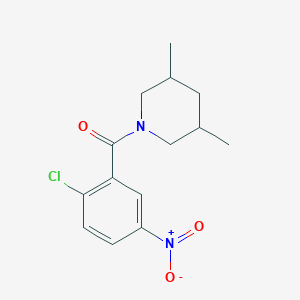
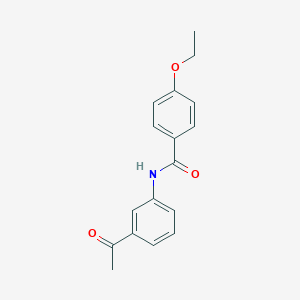
methanone](/img/structure/B259442.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
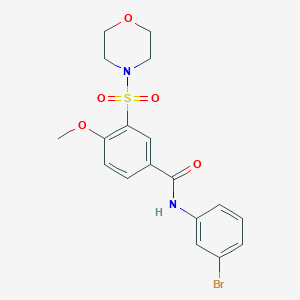
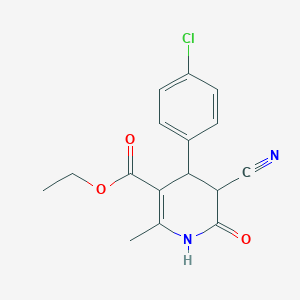
![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)
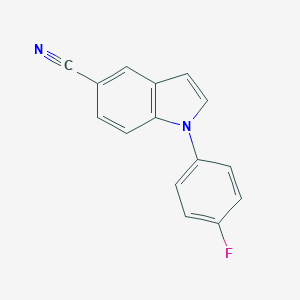
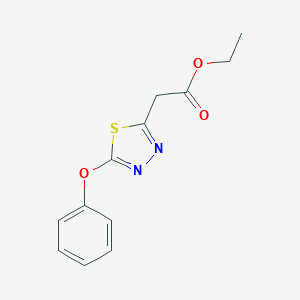
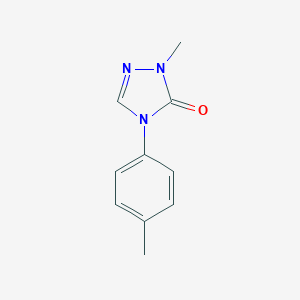
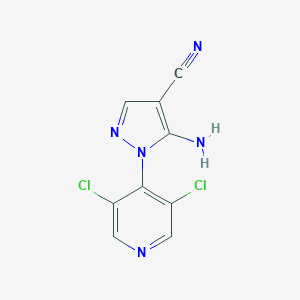
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)